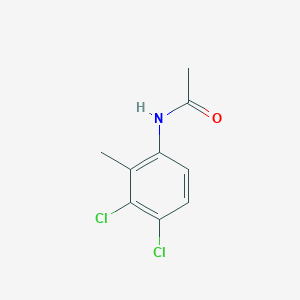![molecular formula C15H18FN5O2 B4425516 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425516.png)
4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate.
Wirkmechanismus
The exact mechanism of action of 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. It has also been reported to interact with the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
Studies have shown that this compound can exert various biochemical and physiological effects in the body. For example, it has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of neurotransmitters such as GABA, which can affect neuronal excitability. Additionally, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, its toxicity and bioavailability need to be further evaluated before it can be used as a clinical drug.
Zukünftige Richtungen
There are several future directions for the research on 4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo, as well as its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications as a drug candidate. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-10-7-20(8-11(2)23-10)14(22)9-21-18-15(17-19-21)12-5-3-4-6-13(12)16/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNLNYGUMXIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



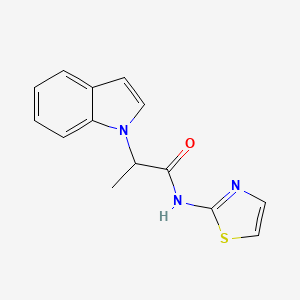
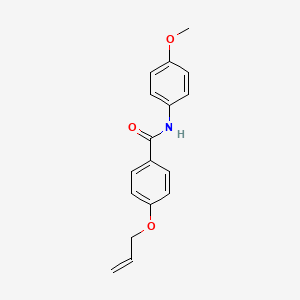
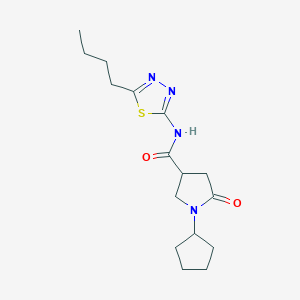
![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4425492.png)

![6-[2-(4-fluorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425507.png)
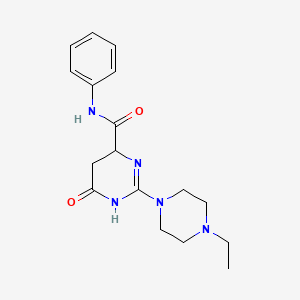
![2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4425541.png)
